Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a methoxycarbonyl-substituted phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(2-methylphenyl)pyrrolidine-1-carboxylate with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
- Tert-butyl ®-4-(pyrrolidine-1-carbonyl)thiazolidine-3-carboxylate
Uniqueness
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both a tert-butyl ester and a pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
914299-22-2 |
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Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-(3-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-12-13(8-6-9-14(12)16(20)22-5)15-10-7-11-19(15)17(21)23-18(2,3)4/h6,8-9,15H,7,10-11H2,1-5H3 |
InChI Key |
ROSRTGNXCCHPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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